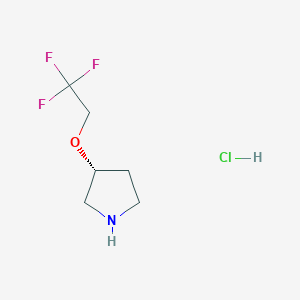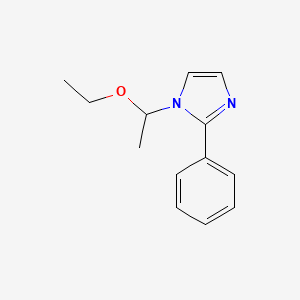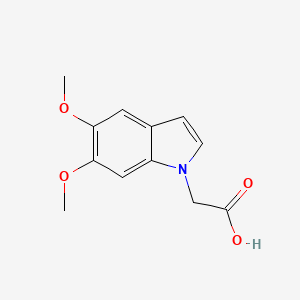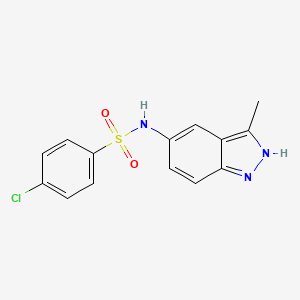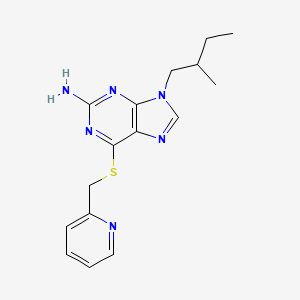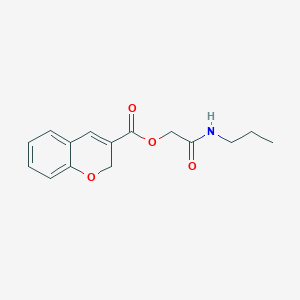![molecular formula C16H21ClN2O B15217884 2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride CAS No. 88115-37-1](/img/structure/B15217884.png)
2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride typically involves the reaction of an indole derivative with an appropriate acyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl chloride group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
科学研究应用
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde .
Uniqueness
What sets 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
88115-37-1 |
|---|---|
分子式 |
C16H21ClN2O |
分子量 |
292.80 g/mol |
IUPAC 名称 |
2-ethyl-4-[2-(1H-indol-3-yl)ethylamino]butanoyl chloride |
InChI |
InChI=1S/C16H21ClN2O/c1-2-12(16(17)20)7-9-18-10-8-13-11-19-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3 |
InChI 键 |
UQCOVGVXALIFDD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCNCCC1=CNC2=CC=CC=C21)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


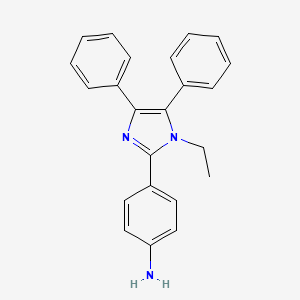
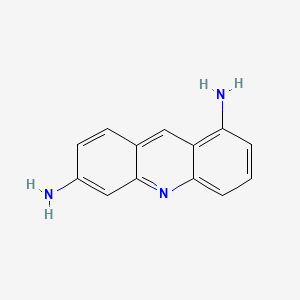
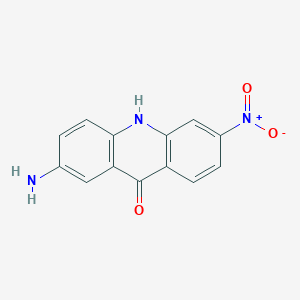
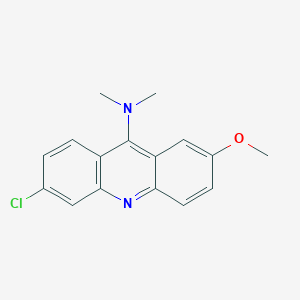
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)

![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
